4-[(4-Amino-3-bromo-5-ethylphenyl)methyl]-2-bromo-6-ethylaniline
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Overview
Description
4,4’-Methylenebis(2-bromo-6-ethylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two bromine atoms and two ethyl groups attached to the aromatic rings, with a methylene bridge connecting the two aniline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-bromo-6-ethylaniline) typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-ethylaniline, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Condensation: The brominated product is then subjected to a condensation reaction with formaldehyde under acidic or basic conditions to form the methylene bridge between the two aromatic rings.
Industrial Production Methods
Industrial production of 4,4’-Methylenebis(2-bromo-6-ethylaniline) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as:
Continuous Bromination: Using a continuous flow reactor to control the bromination process.
Efficient Condensation: Employing advanced techniques to enhance the efficiency of the condensation reaction, such as using high-pressure reactors or microwave-assisted synthesis.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(2-bromo-6-ethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
4,4’-Methylenebis(2-bromo-6-ethylaniline) has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials such as polymers and resins.
Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(2-bromo-6-ethylaniline) involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and ethyl groups on the aromatic rings can influence the compound’s binding affinity and specificity towards these targets. The methylene bridge provides structural rigidity, which can affect the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(2-ethylaniline): Lacks bromine atoms, making it less reactive in certain chemical reactions.
4,4’-Methylenebis(2,6-diethylaniline): Contains additional ethyl groups, which can influence its solubility and reactivity.
4,4’-Methylenebis(2-ethyl-6-methylaniline): Contains a methyl group instead of a bromine atom, affecting its chemical properties and applications.
Uniqueness
4,4’-Methylenebis(2-bromo-6-ethylaniline) is unique due to the presence of bromine atoms, which enhance its reactivity and make it suitable for specific applications in organic synthesis and materials science. The combination of bromine and ethyl groups provides a balance of reactivity and stability, making it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
114309-89-6 |
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Molecular Formula |
C17H20Br2N2 |
Molecular Weight |
412.2 g/mol |
IUPAC Name |
4-[(4-amino-3-bromo-5-ethylphenyl)methyl]-2-bromo-6-ethylaniline |
InChI |
InChI=1S/C17H20Br2N2/c1-3-12-6-10(8-14(18)16(12)20)5-11-7-13(4-2)17(21)15(19)9-11/h6-9H,3-5,20-21H2,1-2H3 |
InChI Key |
CZVFHRQQSOPGSI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)Br)N)CC)Br)N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)CC2=CC(=C(C(=C2)Br)N)CC)Br)N |
Synonyms |
2,2'-Dibromo-6,6'-diethyl[4,4'-methylenedianiline] |
Origin of Product |
United States |
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